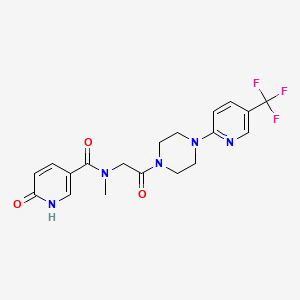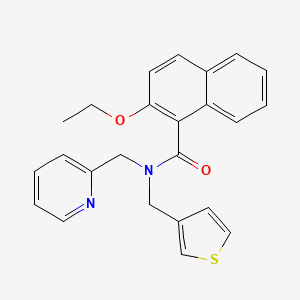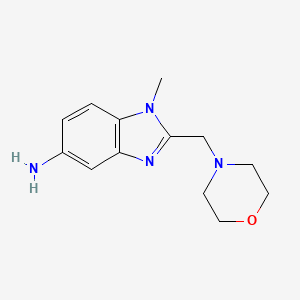
N-methyl-6-oxo-N-(2-oxo-2-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)ethyl)-1,6-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-6-oxo-N-(2-oxo-2-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)ethyl)-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H20F3N5O3 and its molecular weight is 423.396. The purity is usually 95%.
BenchChem offers high-quality N-methyl-6-oxo-N-(2-oxo-2-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)ethyl)-1,6-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-6-oxo-N-(2-oxo-2-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)ethyl)-1,6-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
Chemical research has focused on synthesizing novel heterocyclic compounds with potential hypertensive activity. One study presented the synthesis of various 1,2,4‐oxadiazole heterocyclic compounds containing 2‐H‐Pyranopyridine‐2‐one Moiety, which are anticipated to exhibit enhanced hypertensive effects (Kumar & Mashelker, 2007).
Biological Evaluation and QSAR Studies
A research effort synthesized and evaluated twenty-six novel derivatives of 6-oxo-pyridine-3-carboxamide for their antimicrobial and antifungal properties. The study also conducted 2D QSAR studies to correlate observed activity with the binding mode and molecular properties controlling their activities, revealing that some derivatives displayed broad-spectrum antibacterial activity and were equipotent to reference drugs against certain bacteria and fungi (El-Sehrawi et al., 2015).
Antimicrobial and Antifungal Applications
Some compounds synthesized from 6-oxo-pyridine-3-carboxamide derivatives have shown significant antimicrobial and antifungal activities. These compounds, after undergoing specific chemical reactions, demonstrated potency against certain bacterial strains and fungi comparable to standard drugs like Ampicillin, Gentamicin, and Amphotericin B. Their potential as antimicrobial and antifungal agents was further supported by their equipotency to these reference drugs in various tests, signifying their relevance in medical and pharmaceutical research (Shindikar & Viswanathan, 2005).
Drug Discovery and Optimization
Glycine Transporter 1 Inhibition
In the field of neuroscience, research led to the identification of a potent and orally available glycine transporter 1 (GlyT1) inhibitor. This compound, featuring structural diversity, was optimized using central nervous system multiparameter optimization (CNS MPO) as a drug-likeness guideline, showing promising results in increasing cerebrospinal fluid concentration of glycine in rats, indicating its potential in neurological therapeutic applications (Yamamoto et al., 2016).
Process Selection for CGRP Receptor Inhibition
Another intriguing study explored the synthesis of a potent calcitonin gene-related peptide (CGRP) receptor antagonist. The researchers developed a convergent, stereoselective, and economical synthesis for the compound, highlighting the process challenges and comparing different synthesis routes. This compound has implications in treating conditions like migraines and highlights the importance of process optimization in drug development (Cann et al., 2012).
Propiedades
IUPAC Name |
N-methyl-6-oxo-N-[2-oxo-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl]-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N5O3/c1-25(18(30)13-2-5-16(28)24-10-13)12-17(29)27-8-6-26(7-9-27)15-4-3-14(11-23-15)19(20,21)22/h2-5,10-11H,6-9,12H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZECTWOVJXFETR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCN(CC1)C2=NC=C(C=C2)C(F)(F)F)C(=O)C3=CNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 49677602 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-hydroxyethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2628543.png)
![2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2628544.png)
![7-Butyl-5-[(4-fluorophenyl)methylsulfanyl]-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2628545.png)

![4-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2628550.png)

![(2E)-3-[(2-ethylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2628552.png)
![4-{[1-(2,5-Dimethylbenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2628557.png)
![2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2628558.png)
![N-[1-(Dimethylcarbamoyl)cyclopropyl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2628559.png)


![3-(benzo[d][1,3]dioxol-5-yloxy)-N-cycloheptylpropane-1-sulfonamide](/img/structure/B2628565.png)
